molecular formula C13H14F3NO2 B2532565 (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone CAS No. 1156588-53-2

(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone

Katalognummer B2532565
CAS-Nummer: 1156588-53-2
Molekulargewicht: 273.255
InChI-Schlüssel: ROLQJWHGZGRRIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone, also known as HPPH, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. HPPH has been found to possess a variety of biochemical and physiological effects, which have been explored in numerous studies.

Wirkmechanismus

The mechanism of action of (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. In cancer cells, this compound has been found to inhibit the activity of the proteasome, an enzyme complex that plays a role in protein degradation. This leads to the accumulation of toxic proteins in the cancer cells, ultimately resulting in apoptosis. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid-beta by binding to specific sites on the protein.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In Alzheimer's disease research, this compound has been found to inhibit the aggregation of amyloid-beta and reduce inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone. One area of interest is the development of this compound-based therapies for cancer and Alzheimer's disease. Another area of interest is the exploration of the mechanism of action of this compound, which could lead to the development of more effective therapies. Additionally, further research is needed to explore the potential advantages and limitations of this compound for lab experiments, as well as its potential for use in other areas of scientific research.

Synthesemethoden

The synthesis of (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 3-hydroxypiperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The synthesis method has been optimized to increase the yield and purity of this compound.

Wissenschaftliche Forschungsanwendungen

(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has shown potential as a therapeutic agent for a variety of diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been found to selectively target cancer cells and induce apoptosis, or programmed cell death. This makes it a promising candidate for cancer treatment. In Alzheimer's disease research, this compound has been found to inhibit the aggregation of amyloid-beta, a protein that is believed to play a role in the development of Alzheimer's disease. This suggests that this compound may have potential as a treatment for Alzheimer's disease.

Eigenschaften

IUPAC Name

(3-hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-4-1-3-9(7-10)12(19)17-6-2-5-11(18)8-17/h1,3-4,7,11,18H,2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLQJWHGZGRRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.